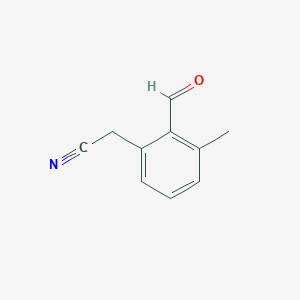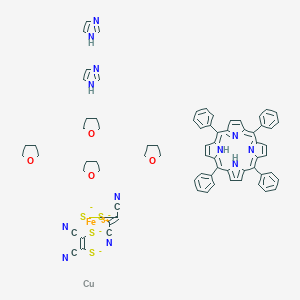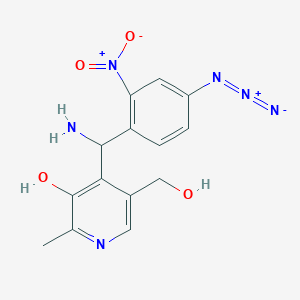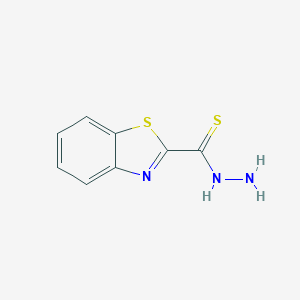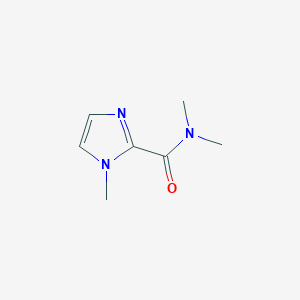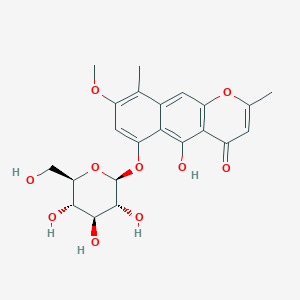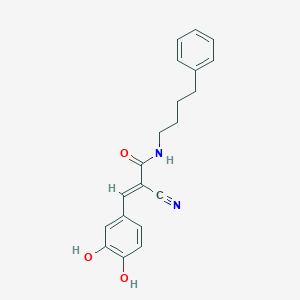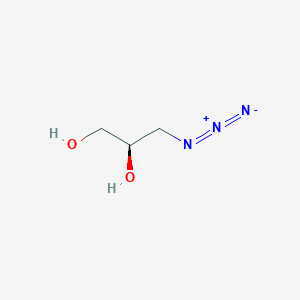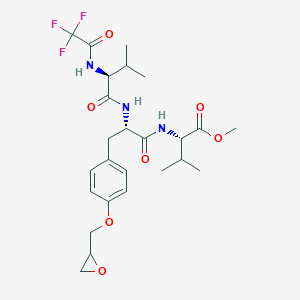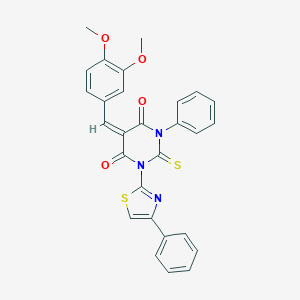
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as thiazolopyrimidinedione and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- are not fully understood. However, studies have shown that the compound has cytotoxic effects on cancer cells and induces apoptosis. The compound has also been shown to have catalytic activity in various reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- in lab experiments include its potential as an anticancer agent and its catalytic activity in various reactions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-. These include further studies on the compound's mechanism of action, its potential as a photochromic material, and its catalytic activity in various reactions. Additionally, further studies on the compound's potential as an anticancer agent and its toxicity are needed to fully understand its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- involves the reaction of 2-thioxo-4,5-dihydro-1H-imidazole-4,5-dione with 2-aminothiophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
The compound has shown potential in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In material science, the compound has been studied for its potential as a photochromic material. The compound has also been studied for its catalytic activity in various reactions.
Propiedades
Número CAS |
139356-82-4 |
|---|---|
Nombre del producto |
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- |
Fórmula molecular |
C28H21N3O4S2 |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H21N3O4S2/c1-34-23-14-13-18(16-24(23)35-2)15-21-25(32)30(20-11-7-4-8-12-20)28(36)31(26(21)33)27-29-22(17-37-27)19-9-5-3-6-10-19/h3-17H,1-2H3/b21-15+ |
Clave InChI |
SFTRBXBVUHVPIG-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Sinónimos |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thi azol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



